TC 14012
CAS No.:
VCID: VC21537734
Molecular Formula: C90H140N34O19S2
Molecular Weight: 2066.4 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.

Description |
TC 14012 is a synthetic compound known for its dual role as a chemokine receptor antagonist and agonist. Specifically, it acts as an antagonist for the chemokine (C-X-C motif) receptor 4 (CXCR4) and as an agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This compound has garnered significant attention in biomedical research due to its potential therapeutic applications, particularly in cancer and HIV treatment. Biological ActivityTC 14012 exhibits potent biological activity as a CXCR4 antagonist with an IC50 of approximately 2.9 nM to 19.3 nM, depending on the source . It is also a CXCR7 agonist with an EC50 of 350 nM for recruiting β-arrestin 2 . This dual functionality makes it a valuable tool in studying chemokine receptor interactions and their roles in disease processes. Therapeutic PotentialThe therapeutic potential of TC 14012 lies in its anti-cancer and anti-HIV activities. By inhibiting CXCR4, TC 14012 can disrupt the CXCR4/SDF-1 axis, which is involved in tumor metastasis and HIV entry into host cells . In vitro studies have shown that TC 14012 can effectively inhibit the infection of CXCR4-expressing cells by HIV strains . Research FindingsResearch findings highlight TC 14012's ability to induce β-arrestin recruitment in CXCR7, which is crucial for understanding its signaling mechanisms . Additionally, TC 14012 does not inhibit infection in CCR5-expressing cells, indicating specificity towards CXCR4 . Chemical and Biological Data for TC 14012
Therapeutic Applications
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Product Name | TC 14012 | ||||||||||||||||||||
Molecular Formula | C90H140N34O19S2 | ||||||||||||||||||||
Molecular Weight | 2066.4 g/mol | ||||||||||||||||||||
IUPAC Name | (3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | SGDDHDBBOJNZKY-LNDHEDFZSA-N | ||||||||||||||||||||
Isomeric SMILES | C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | ||||||||||||||||||||
SMILES | C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | ||||||||||||||||||||
Canonical SMILES | C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | ||||||||||||||||||||
Appearance | Crystalline solid | ||||||||||||||||||||
Boiling Point | N/A | ||||||||||||||||||||
Melting Point | N/A | ||||||||||||||||||||
Purity | >95% | ||||||||||||||||||||
Sequence | RRACYXKXPYRXCR(Disulfide bridge between Cys4 and Cys13, Arg-14 = C-terminal amide, Ala-3 = 3-(2-naphthalenyllalanine), X-6 and X-12 = L-Citrulline, X-8 = D-Citrulline) | ||||||||||||||||||||
Storage | -20°C | ||||||||||||||||||||
PubChem Compound | 16130651 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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